molecular formula C₂₈H₂₅F₂NO₅ B133981 Ezetimibe Diacetate CAS No. 163380-20-9

Ezetimibe Diacetate

Cat. No. B133981
M. Wt: 493.5 g/mol
InChI Key: DCEGDCNFJOXKQY-ZONZVBGPSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Ezetimibe is a potent cholesterol absorption inhibitor that significantly lowers low-density lipoprotein cholesterol (LDL-C) and favorably affects triglyceride and high-density lipoprotein cholesterol levels in both monotherapy and in combination with statins . It operates by selectively inhibiting the intestinal absorption of cholesterol and related phytosterols . The drug targets the Niemann-Pick C1-Like 1 (NPC1L1) protein, which is a critical mediator of cholesterol absorption in the small intestine .

Synthesis Analysis

The total synthesis of ezetimibe has been achieved through various pathways. One successful approach involved a series of reactions starting from (R)-6-(4-fluorophenyl)-5,6-dihydro-2H-pyran-2-one and proceeding through 1,3-dipolar cycloaddition, intramolecular nucleophilic displacement, and several other steps to form the β-lactam moiety characteristic of ezetimibe . Another synthesis method utilized a Cu(I)-mediated Kinugasa cycloaddition/rearrangement cascade reaction, which provided high stereoselectivity for the azetidinone ring, a key feature of the ezetimibe structure .

Molecular Structure Analysis

Ezetimibe's molecular structure includes a β-lactam ring, which is crucial for its activity as a cholesterol absorption inhibitor. The stereoselective synthesis processes ensure the correct configuration of the azetidinone ring, which is essential for the drug's efficacy . The molecular interactions between ezetimibe and NPC1L1 have been studied, revealing the importance of the drug's structure in binding to the transporter protein .

Chemical Reactions Analysis

Ezetimibe undergoes metabolic reactions in the body, including glucuronidation, which leads to the formation of ezetimibe glucuronide. This metabolite retains the ability to bind to NPC1L1, albeit with different binding affinities across species . The drug's chemical stability and interactions with excipients have also been explored in the development of new formulations to improve its bioavailability .

Physical and Chemical Properties Analysis

Ezetimibe is characterized by poor water solubility, which poses challenges for its oral bioavailability . Various strategies, such as the development of nanocrystal formulations and micellar systems, have been employed to enhance the drug's dissolution rate and absorption . These formulations have been shown to significantly improve the bioavailability of ezetimibe, leading to better therapeutic outcomes .

Relevant Case Studies

Clinical studies have demonstrated that ezetimibe effectively inhibits cholesterol absorption in humans, leading to significant reductions in LDL and total cholesterol concentrations . In animal models, such as apoE knockout mice, ezetimibe has been shown to inhibit the development of atherosclerosis and reduce plasma cholesterol levels . Additionally, ezetimibe has been found to improve non-alcoholic fatty liver disease in mice fed a high-fat and cholesterol diet . These case studies highlight the drug's potential in treating various cholesterol-related conditions.

Scientific Research Applications

Molecular Target Identification

Ezetimibe diacetate has been identified as a potent inhibitor of cholesterol absorption, primarily targeting Niemann-Pick C1-Like 1 (NPC1L1). This molecular target is a critical mediator of cholesterol absorption and an essential component of the ezetimibe-sensitive pathway. Studies have demonstrated specific binding of ezetimibe to NPC1L1, highlighting its role in cholesterol transport mechanisms (Garcia-Calvo et al., 2005).

Effects on Metabolic Disorders

Research indicates that ezetimibe may have a significant impact on metabolic disorders such as non-alcoholic fatty liver disease (NAFLD) and glucose metabolism. While it has been shown to ameliorate NAFLD pathology and improve fibrosis stages, concerns regarding the elevation of HbA1c and increased hepatic long-chain fatty acids have been noted (Takeshita et al., 2014). Additionally, ezetimibe has demonstrated protective roles against diabetes-related pathologies by improving biochemical markers of diabetes mellitus and cardiovascular disease, as well as providing reno-protective properties in experimental diabetes models (Nabi et al., 2021).

Impact on Cholesterol Metabolism and Atherosclerosis

Ezetimibe's role extends beyond merely inhibiting cholesterol absorption. It has prompted reconsideration of previous scientific data and contributed to new paradigms in cholesterol metabolism. The drug has been highlighted for its ability to challenge existing scientific dogma and illuminate the relative contributions of various cholesterol sources to low-density lipoprotein cholesterol (LDL-C) levels (Bays, 2002). Moreover, it has shown efficacy in reducing plaque inflammation and inhibiting monocyte migration, suggesting potential roles in suppressing inflammatory components of atherogenesis (Gómez-Garre et al., 2009).

Therapeutic Implications

Beyond its cholesterol-lowering effects, ezetimibe has shown promise in various therapeutic areas. For instance, it has demonstrated efficacy in improving high-fat and cholesterol diet-induced non-alcoholic fatty liver disease in mice, indicating its potential in treating such conditions (Zheng et al., 2008). Additionally, its impact on non-LDL-C-associated variables such as triglyceride levels and insulin sensitivity underscores its multifaceted therapeutic potential (Gazi & Mikhailidis, 2006).

properties

IUPAC Name

[4-[(2S,3R)-3-[(3R)-3-acetyloxy-3-(4-fluorophenyl)propyl]-1-(4-fluorophenyl)-4-oxoazetidin-2-yl]phenyl] acetate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C28H25F2NO5/c1-17(32)35-24-13-5-20(6-14-24)27-25(28(34)31(27)23-11-9-22(30)10-12-23)15-16-26(36-18(2)33)19-3-7-21(29)8-4-19/h3-14,25-27H,15-16H2,1-2H3/t25-,26-,27-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DCEGDCNFJOXKQY-ZONZVBGPSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)OC1=CC=C(C=C1)C2C(C(=O)N2C3=CC=C(C=C3)F)CCC(C4=CC=C(C=C4)F)OC(=O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(=O)OC1=CC=C(C=C1)[C@@H]2[C@H](C(=O)N2C3=CC=C(C=C3)F)CC[C@H](C4=CC=C(C=C4)F)OC(=O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C28H25F2NO5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30440935
Record name Ezetimibe Diacetate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30440935
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

493.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Ezetimibe Diacetate

CAS RN

163380-20-9
Record name Ezetimibe Diacetate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30440935
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.